1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide - 2098457-92-0

1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

Catalog Number: EVT-1721768
CAS Number: 2098457-92-0
Molecular Formula: C26H27N5O4
Molecular Weight: 473.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action

Despite the lack of specific studies on this compound, its mechanism of action can be hypothesized based on its structural similarity to apixaban and other Factor Xa inhibitors. [, ] These compounds typically exert their anticoagulant effects by binding directly to the active site of Factor Xa, thereby preventing it from converting prothrombin to thrombin. [] This inhibition disrupts the coagulation cascade and reduces the formation of blood clots.

Apixaban (1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide)

Compound Description: Apixaban is a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa [, ]. It is used for the prevention and treatment of venous thromboembolism, including deep vein thrombosis and pulmonary embolism. Apixaban exerts its anticoagulant effect by selectively inhibiting the active site of factor Xa, thereby preventing the conversion of prothrombin to thrombin [, ].

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxo-1(2H)pyridinyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

Compound Description: This compound is a potent factor Xa inhibitor structurally related to apixaban and the target compound []. Like apixaban, it is investigated for its potential use in treating thromboembolic diseases.

1-(3-chlorophenyl)-7-oxo-6-[4-(2-oxo-1(2H)pyridinyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

Compound Description: This compound represents another factor Xa inhibitor with structural similarities to apixaban []. It has demonstrated efficacy in preclinical models of thromboembolic disease.

Relevance: While the specific structure of razaxaban is not provided in the paper, the authors mention that it served as a lead compound for developing apixaban []. The modifications made to razaxaban to obtain apixaban focused on eliminating the hydrolysable carboxamido linker. Based on this information, it is likely that razaxaban shared some structural features with apixaban and the target compound, 1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, particularly in the region of the factor Xa binding site.

1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester

Compound Description: This compound serves as a crucial intermediate in the multi-step synthesis of apixaban []. Its X-ray powder diffraction data are reported in the literature, confirming its structure and purity.

Properties

CAS Number

2098457-92-0

Product Name

1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

IUPAC Name

1-(4-methoxyphenyl)-6-[4-(2-methyl-6-oxopiperidin-1-yl)phenyl]-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide

Molecular Formula

C26H27N5O4

Molecular Weight

473.5 g/mol

InChI

InChI=1S/C26H27N5O4/c1-16-4-3-5-22(32)30(16)18-8-6-17(7-9-18)29-15-14-21-23(25(27)33)28-31(24(21)26(29)34)19-10-12-20(35-2)13-11-19/h6-13,16H,3-5,14-15H2,1-2H3,(H2,27,33)

InChI Key

BDNVCXVQYXUHCR-UHFFFAOYSA-N

SMILES

CC1CCCC(=O)N1C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)OC

Canonical SMILES

CC1CCCC(=O)N1C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.